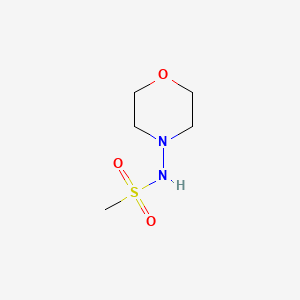

N-morpholin-4-yl-methanesulfonamide

Description

Contextual Significance of Sulfonamide and Morpholine (B109124) Moieties in Medicinal Chemistry

The sulfonamide group (-S(=O)₂NR₂R₃) is a cornerstone of medicinal chemistry, having been integral to the development of a wide range of therapeutic agents since the discovery of prontosil (B91393) in the 1930s. nih.gov This functional group is a key feature in numerous FDA-approved drugs, demonstrating its broad therapeutic potential in treating conditions such as viral and bacterial infections, cancer, inflammation, and cardiovascular disorders. nih.gov The stability and tolerance of the sulfonamide group in biological systems contribute to its prevalence in drug design. researchgate.net Sulfonamides often act as competitive inhibitors of enzymes, such as dihydropteroate (B1496061) synthase in bacteria, highlighting their ability to mimic endogenous substrates. youtube.com

The morpholine ring, a saturated heterocycle containing both an ether and a secondary amine functional group, is another privileged scaffold in medicinal chemistry. acs.org Its inclusion in a molecule can enhance desirable properties such as aqueous solubility, metabolic stability, and bioavailability. The basic nitrogen atom of the morpholine ring can be crucial for target binding and for modulating the physicochemical properties of a drug candidate. acs.org Morpholine derivatives have been successfully incorporated into drugs for a multitude of therapeutic areas, including oncology and central nervous system disorders. acs.orgchemsociety.org.ng

Evolution and Scope of Research on N-Morpholin-4-yl-methanesulfonamide Derivatives

The synthesis and investigation of this compound and its derivatives represent a logical progression in the field, leveraging the advantageous properties of both the sulfonamide and morpholine moieties. Early research into morpholine-containing sulfonamides laid the groundwork for the exploration of these compounds as potential therapeutic agents. researchgate.net

More recent research has expanded the scope of investigation to a diverse range of biological targets. For instance, a derivative, N-(4-morpholinomethylene)ethanesulfonamide (MESA), has been shown to induce ferroptosis in tumor cells by targeting NRF2, indicating its potential as an anticancer agent. nih.gov Another area of active research is in the development of inhibitors for the Nav1.7 sodium channel, a key target for pain therapeutics. The replacement of a piperidine (B6355638) ring with a morpholine core in a series of benzenesulfonamide (B165840) inhibitors led to the discovery of potent and selective Nav1.7 inhibitors. nih.gov

The versatility of the this compound scaffold is further demonstrated by its use in the development of HMG-CoA reductase inhibitors, which are crucial for managing cholesterol levels. A novel series of methanesulfonamide (B31651) pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, which incorporate a morpholine-like structure, have shown potent inhibitory activity against this enzyme. nih.gov

Overview of Key Research Avenues

Current research on this compound and its derivatives is focused on several key therapeutic areas:

Oncology: The induction of ferroptosis in cancer cells by derivatives like MESA represents a significant avenue of investigation. nih.gov The development of dual-target inhibitors, such as those targeting both tubulin and STAT3, also highlights the potential of this scaffold in creating multi-faceted anticancer agents. nih.gov

Pain Management: The discovery of selective Nav1.7 inhibitors based on a morpholine-containing benzenesulfonamide structure underscores the potential of these compounds in developing novel analgesics. nih.gov

Infectious Diseases: The inherent antimicrobial properties of both sulfonamides and morpholine derivatives suggest that this compound analogs could be developed as novel antibacterial or antifungal agents. chemsociety.org.ngresearchgate.net

Cardiovascular Disease: The development of potent HMG-CoA reductase inhibitors based on a related scaffold points to the potential for this compound derivatives in the management of hypercholesterolemia. nih.gov

The following table provides a summary of selected research findings on this compound derivatives and their biological activities.

| Compound/Derivative | Target/Activity | Therapeutic Area |

| N-(4-morpholinomethylene)ethanesulfonamide (MESA) | Induces ferroptosis by targeting NRF2 | Oncology |

| Morpholine-based aryl sulfonamides | Nav1.7 inhibitors | Pain Management |

| Methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates | HMG-CoA reductase inhibitors | Cardiovascular Disease |

Structure

3D Structure

Properties

Molecular Formula |

C5H12N2O3S |

|---|---|

Molecular Weight |

180.23 g/mol |

IUPAC Name |

N-morpholin-4-ylmethanesulfonamide |

InChI |

InChI=1S/C5H12N2O3S/c1-11(8,9)6-7-2-4-10-5-3-7/h6H,2-5H2,1H3 |

InChI Key |

UPBZMGVRSCAIOL-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)NN1CCOCC1 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for N Morpholin 4 Yl Methanesulfonamide Derivatives

Classical and Modern Approaches to Sulfonamide Synthesis Involving Morpholine (B109124)

The construction of the sulfonamide linkage, a critical pharmacophore, is central to the synthesis of this class of compounds. Both time-honored and contemporary methods are employed, often beginning with the reaction between an amine and a sulfonyl chloride.

Nucleophilic Substitution Reactions

The most traditional and widely practiced method for synthesizing sulfonamides is the nucleophilic substitution reaction between an amine and a sulfonyl chloride. acs.org In the context of N-morpholin-4-yl-methanesulfonamide derivatives, this typically involves the reaction of morpholine with a substituted benzenesulfonyl chloride. chemsociety.org.ng This reaction is often carried out in the presence of a base, such as pyridine, in a suitable solvent like anhydrous acetone. chemsociety.org.ng The reaction mixture is typically stirred for a period at room temperature and may be left to stand for an extended duration to ensure completion. chemsociety.org.ng

The general scheme for this reaction is as follows:

Scheme 1: General synthesis of morpholine-containing sulfonamides via nucleophilic substitution.

This method's simplicity and the ready availability of starting materials make it a cornerstone of sulfonamide synthesis. acs.org However, the use of sulfonyl chlorides, which can be toxic and unstable, presents a drawback. acs.org

Coupling Reactions

Modern synthetic chemistry has introduced more sophisticated coupling reactions that offer milder conditions and broader substrate scope. Palladium-catalyzed cross-coupling reactions, for instance, have emerged as a powerful tool for N-arylation of sulfonamides. nih.gov This approach allows for the formation of the C-N bond between an aryl halide (bromide or chloride) and methanesulfonamide (B31651), mitigating the need for potentially genotoxic reagents like methanesulfonyl chloride. nih.gov

Furthermore, electrochemical oxidative coupling presents an environmentally benign alternative. This method enables the direct coupling of thiols and amines, driven by electricity without the need for sacrificial reagents or catalysts. acs.org The reaction proceeds through the formation of an aminium radical intermediate which then reacts with a disulfide. acs.org This technique has been shown to be effective with a variety of secondary amines, including morpholine. acs.org

Photosensitized nickel catalysis is another advanced method for the C-N bond formation between sulfonamides and aryl or heteroaryl halides. princeton.edu This technique provides access to a wide array of N-aryl and N-heteroaryl sulfonamides, which are prevalent in drug discovery. princeton.edu

Synthesis of Specific Derivative Classes

Building upon the core this compound structure, various derivatives are synthesized to probe their biological activities. These modifications often target the aromatic ring, introduce linkers, or add functional groups.

N-Arylated and Heteroaryl-Substituted Derivatives

The synthesis of N-arylated and heteroaryl-substituted derivatives is of significant interest in drug discovery. princeton.edunih.gov These modifications can be achieved through several synthetic routes. One common approach involves the reaction of a substituted aryl or heteroaryl halide with a pre-formed sulfonamide, often facilitated by a catalyst such as palladium or nickel. nih.govprinceton.edu

For example, a photosensitized nickel-catalyzed method has been shown to be effective for coupling a range of aryl and heteroaryl halides with sulfonamides, including those with five-membered heterocyclic rings which are typically challenging coupling partners. princeton.edu

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

| Aryl/Heteroaryl Halide | Sulfonamide | Photosensitized Nickel | N-Aryl/Heteroaryl Sulfonamide |

| Aryl Bromide/Chloride | Methanesulfonamide | Palladium | N-Aryl Methanesulfonamide nih.gov |

Table 1: Representative Coupling Reactions for N-Arylated and Heteroaryl-Substituted Derivatives

Oxoethyl and Alkyl Linker Modifications

Modifications involving the introduction of oxoethyl and other alkyl linkers to the morpholine-containing sulfonamide scaffold are explored to optimize pharmacological properties. The synthesis of these derivatives often involves multi-step sequences. For instance, the synthesis of fluorinated 1-(3-morpholin-4-yl-phenyl)-ethylamines has been described, which involves creating a linker between the morpholine-substituted phenyl ring and an ethylamine (B1201723) moiety. nih.gov

In some cases, the synthesis starts with the appropriate isatin (B1672199) derivative which is then reacted with a sulfonamide derivative containing an acetyl group, leading to the formation of an oxoethylidene linker. cu.edu.eg

| Starting Material | Reagent | Key Transformation |

| Isatin derivative | N-(4-acetylphenyl)methanesulfonamide | Formation of an oxoethylidene linker cu.edu.eg |

| 3-morpholin-4-yl-acetophenone | Reductive amination | Introduction of a fluorinated ethylamine linker nih.gov |

Table 2: Synthetic Approaches for Linker Modifications

Hydrazide and Thiosemicarbazide (B42300) Functionalizations

The introduction of hydrazide and thiosemicarbazide functionalities can significantly alter the biological profile of the parent molecule. The synthesis of thiosemicarbazide derivatives can be achieved by reacting an isothiocyanate with a hydrazine (B178648). In the context of morpholine-containing structures, N-(morpholin-4-ylcarbonothioyl)palmitamide has been synthesized, demonstrating the incorporation of a thiourea-like linkage. researchgate.net This involves the reaction of palmitoyl (B13399708) chloride with potassium thiocyanate (B1210189) followed by reaction with morpholine.

While direct synthesis of hydrazide derivatives of this compound is not extensively detailed in the provided context, the general synthesis of hydrazides involves the reaction of an ester or acyl chloride with hydrazine hydrate. This functional group could potentially be introduced at various positions on the core scaffold, depending on the synthetic strategy.

Green Chemistry and Efficient Synthetic Protocols

The principles of green chemistry are increasingly being integrated into the synthesis of sulfonamides to minimize environmental impact and enhance safety. acs.org This involves the use of less hazardous reagents, environmentally benign solvents, and energy-efficient reaction conditions. acs.orgrsc.org Several innovative strategies have been developed that align with these principles, offering greener alternatives to traditional synthetic methods.

One-pot syntheses represent a significant advancement in the efficient preparation of sulfonamides. These protocols circumvent the need to isolate and purify intermediate compounds, such as highly reactive sulfonyl chlorides, thereby reducing waste and saving time. nih.govnih.gov For instance, a one-pot method for the synthesis of sulfonamides from thiols involves the in situ generation of sulfonyl chlorides through oxidation with N-chlorosuccinimide (NCS) in acetonitrile (B52724) and water. The subsequent reaction with an amine, like morpholine, in the same vessel provides the desired sulfonamide in high yield at room temperature. organic-chemistry.org Another innovative one-pot approach utilizes copper-catalyzed ligand-to-metal charge transfer (LMCT) to convert aromatic carboxylic acids into sulfonyl chlorides, which are then aminated to form sulfonamides. nih.govnih.gov This method is notable for not requiring pre-functionalization of the starting materials. nih.govnih.gov

Flow chemistry has emerged as a powerful tool for the safe, scalable, and eco-friendly synthesis of sulfonamide libraries. acs.org Meso-reactor systems in flow chemistry allow for precise control over reaction parameters, leading to waste minimization and the use of greener media. acs.org Fully automated two-step flow-through processes have been developed for the synthesis of secondary sulfonamides, which involve a "catch and release" strategy for monoalkylation, yielding products of high purity without the need for traditional column chromatography. acs.org Electrochemical synthesis in a single-pass flow system offers another green alternative, enabling the multicomponent synthesis of sulfonamides from electron-rich arenes, amines, and sulfur dioxide at room temperature without the need for supporting electrolytes. kit.eduresearchgate.net

Mechanochemical synthesis, which utilizes mechanical energy from ball milling to drive chemical reactions, provides a solvent-free and environmentally friendly route to sulfonamides. rsc.org A three-component palladium-catalyzed aminosulfonylation reaction of an amine, K2S2O5 (as an SO2 source), and an aryl bromide or carboxylic acid can be effectively carried out using this technique. rsc.orgrsc.org This method is notable for its tolerance of a wide range of functional groups and its scalability. rsc.orgrsc.org

The use of water as a solvent is a cornerstone of green synthesis. researchgate.net The reaction of sulfonyl chlorides with amines in aqueous media, often with a base like sodium carbonate, has been shown to produce sulfonamides in excellent yields. researchgate.net The product can often be isolated by simple filtration after acidification, significantly simplifying the workup procedure. researchgate.net

Below is a table summarizing various green and efficient synthetic protocols for sulfonamides.

| Synthetic Strategy | Key Features | Reagents/Conditions | Advantages |

| One-Pot Synthesis | In situ formation of sulfonyl chloride followed by amination. nih.govorganic-chemistry.org | Thiols, NCS, water/acetonitrile, amine. organic-chemistry.org | Avoids isolation of reactive intermediates, reduces waste. nih.gov |

| Flow Chemistry | Continuous processing in a meso-reactor. acs.org | Automated binary reactor system, polymer-supported bases. acs.org | Scalable, safe, high purity, waste minimization. acs.orgacs.org |

| Mechanosynthesis | Solvent-free reaction driven by mechanical energy. rsc.org | Pd-catalyst, K2S2O5, amine, aryl bromide/carboxylic acid. rsc.orgrsc.org | Environmentally friendly, wide functional group tolerance. rsc.orgrsc.org |

| Aqueous Synthesis | Utilizes water as a green solvent. researchgate.net | Sulfonyl chloride, amine, Na2CO3, water. researchgate.net | Benign solvent, simple workup. researchgate.net |

| Electrochemical Synthesis | Electrolysis in a single-pass flow cell. kit.edu | Undivided flow cell, BDD or glassy carbon anode, SO2 stock solutions. kit.eduresearchgate.net | Avoids less atom-economic SO2 surrogates, no supporting electrolyte needed. kit.eduresearchgate.net |

Yield Optimization and Reaction Pathway Analysis

Maximizing the yield of this compound derivatives is crucial for the economic viability and sustainability of their production. Yield optimization is intrinsically linked to a thorough understanding of the reaction pathway, allowing for the rational selection of catalysts, reagents, and conditions.

The conventional synthesis of sulfonamides proceeds via the nucleophilic attack of an amine on a sulfonyl chloride. researchgate.net The efficiency of this reaction is influenced by several factors. The reactivity of the sulfonyl chloride and the nucleophilicity of the amine are paramount. The choice of base is also critical; for instance, in the synthesis of sulfonamides from amine-derived sulfonate salts using cyanuric chloride, triethylamine (B128534) in anhydrous acetonitrile has been identified as the optimal base, leading to excellent yields. organic-chemistry.org

The reaction mechanism can significantly impact the product distribution and yield. In the mechanochemical palladium-catalyzed synthesis, the proposed mechanism involves the oxidative insertion of palladium into the carbon-bromine bond of an aryl bromide, followed by reaction with an SO2 equivalent and subsequent substitution with the amine. rsc.org Understanding such pathways allows for the fine-tuning of catalytic systems to favor the desired product.

In some instances, alternative reaction pathways can be exploited for yield optimization. For example, a copper-catalyzed decarboxylative halosulfonylation has been developed, which proceeds through a ligand-to-metal charge transfer (LMCT) pathway. nih.govprinceton.edu This light-dependent reaction is highly efficient and has been shown to produce sulfonamide analogues of pharmaceuticals in high yields. nih.govprinceton.edu

The development of novel reagents can also lead to improved yields and simplified procedures. The use of N-silylamines in reactions with sulfonyl chlorides provides a high-yielding route to sulfonamides, with the formation of a strong silicon-fluorine or silicon-chlorine bond acting as a thermodynamic driving force. nih.gov Interestingly, sulfonyl chlorides were found to be more reactive than sulfonyl fluorides in these transformations. nih.gov

Electrochemical methods offer precise control over the reaction, which can be leveraged for yield optimization. The electrochemical synthesis of sulfonamides from thiols and amines is driven by electricity and avoids the need for sacrificial reagents, with hydrogen as the only byproduct. researchgate.net The conditions for electrochemical synthesis, such as the electrode material and pH, can be fine-tuned to maximize the yield. For example, in the synthesis of a specific sulfonamide, changing the co-solvent from acetonitrile to DMF increased the yield from 75% to 86%. nih.gov

The table below presents data on yield optimization for the synthesis of various sulfonamide derivatives, which can inform the synthesis of this compound.

| Starting Materials | Reaction Conditions | Product | Yield (%) | Reference |

| p-Toluenesulfonyl chloride, Morpholine | General procedure | N-(4-(4-Methylbenzene-1-sulfonyl)morpholine) | 80.9 | chemsociety.org.ng |

| 2-Chloro-6-(trifluoromethyl)nicotinic acid, Morpholine | One-pot decarboxylative chlorosulfonylation/amination | 4-((6-(trifluoromethyl)pyridin-2-yl)sulfonyl)morpholine | 65 | nih.gov |

| Aryl Carboxylic Acid, Morpholine | One-pot decarboxylative fluorosulfonylation/amination | Aryl-SO2-Morpholine | 68 | princeton.edu |

| Thiol, Morpholine | NCS, tetrabutylammonium (B224687) chloride, water/acetonitrile | Sulfonamide | High | organic-chemistry.org |

| Amine-derived sulfonate salt, Morpholine | Cyanuric chloride, triethylamine, acetonitrile | Sulfonamide | up to 90 | organic-chemistry.org |

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to understanding the molecular framework of N-morpholin-4-yl-methanesulfonamide, confirming its identity and providing insights into its electronic and vibrational properties.

Nuclear Magnetic Resonance (NMR) spectroscopy provides granular detail about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule. While comprehensive peer-reviewed spectral assignments for this compound are not widely published, analysis of the parent morpholine (B109124) structure and related sulfonamides allows for the elucidation of its expected spectral characteristics.

In ¹H NMR spectra, the protons on the morpholine ring are expected to appear as two distinct multiplets. The protons on the carbons adjacent to the oxygen atom (O-CH₂) typically resonate at a downfield chemical shift compared to the protons on the carbons adjacent to the nitrogen atom (N-CH₂). The methyl group of the methanesulfonyl moiety would present as a sharp singlet.

In ¹³C NMR, the carbon atoms of the morpholine ring would also show distinct signals, with the carbons bonded to oxygen appearing at a lower field than those bonded to nitrogen. The methyl carbon of the sulfonamide group would be observed as a single resonance at a characteristic upfield position.

A detailed, experimentally verified NMR data table for this compound is not available in the reviewed literature.

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies. The analysis of this compound reveals key vibrational modes. The most prominent of these are the asymmetric and symmetric stretching vibrations of the sulfonyl group (O=S=O), which are typically strong in both IR and Raman spectra. The C-H stretching vibrations of the morpholine and methyl groups are also readily identifiable.

Specific, experimentally verified IR and Raman frequency tables for this compound are not available in the reviewed literature.

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak would confirm the compound's mass. Common fragmentation pathways would likely involve the cleavage of the morpholine ring or the loss of the SO₂CH₃ group.

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. As this compound lacks extensive chromophores, it is not expected to exhibit strong absorption in the visible region, with any significant absorption likely occurring in the ultraviolet range.

Detailed, experimentally verified mass spectrometry fragmentation and UV-Visible absorption data for this compound are not available in the reviewed literature.

Crystallographic Studies and Solid-State Structure Determination

The arrangement of molecules in the solid state is critical for understanding physical properties and intermolecular interactions.

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and crystal packing information.

A published single-crystal X-ray diffraction study for this compound could not be located in the reviewed scientific literature. Therefore, specific crystallographic parameters such as crystal system, space group, and unit cell dimensions are not available.

Without a determined crystal structure, a definitive analysis of the intermolecular interactions within the crystal lattice of this compound cannot be conducted. However, based on the molecular structure, it can be hypothesized that interactions such as hydrogen bonding (potentially involving the sulfonamide nitrogen and oxygen atoms as acceptors) and van der Waals forces would be the primary drivers of the crystal packing. The study of sulfonamides in general often reveals strong intermolecular hydrogen bonds that dictate their supramolecular structures. rsc.org

Conformational Dynamics and Stereochemical Investigations

The conformational landscape of N-substituted morpholines is a subject of significant interest in stereochemistry. The interplay of ring inversion and substituent effects dictates the preferred spatial arrangement of these molecules.

Morpholine Ring Inversion and Conformations

The morpholine ring, a six-membered heterocycle containing both oxygen and nitrogen, typically adopts a chair conformation to minimize steric strain. However, this conformation is not static and undergoes a process known as ring inversion, where it flips between two chair forms. In N-substituted morpholines, the substituent on the nitrogen atom can significantly influence the equilibrium between these two conformations.

| Compound | Observed Conformation of Morpholine Ring | Reference |

| N-[(Morpholin-4-yl)carbonothioyl]-4-nitrobenzamide | Chair Form | researchgate.net |

Stereochemical Influence of Substituents

The presence of substituents on the morpholine ring or on the N-substituent itself can have a profound impact on the conformational preferences and stereochemistry of the molecule. The size, electronics, and position of these substituents can introduce steric hindrance and electronic effects that favor one conformation over another.

For example, in a study of 4-alkyl-4-arylpiperidine derivatives, which share structural similarities with substituted morpholines, it was found that potent opioid agonists preferentially adopt a chair conformation with an axial 4-aryl group. nih.gov Conversely, antagonist properties were associated with compounds that favor an equatorial 4-aryl chair conformation. nih.gov This highlights how subtle changes in stereochemistry, influenced by substituents, can lead to significant differences in biological activity. In the context of KRAS G12C inhibitors, the chirality of substituents on a fused morpholine ring was shown to impact the inhibitory potency of the compounds. acs.org Specifically, the stereochemical inversion of a substituent from an (S) to an (R) configuration led to a significant decrease in potency. acs.org

The introduction of substituents can also lead to the formation of diastereomers, which may exhibit different physical and chemical properties. The relative stability of these diastereomers is often governed by the minimization of non-bonded interactions between the substituents.

Azo-Hydrazone Tautomerism

While this compound itself does not exhibit azo-hydrazone tautomerism, this phenomenon becomes relevant when an azo group is incorporated into related structures. Azo dyes containing a hydroxyl group ortho or para to the azo linkage can exist in two tautomeric forms: the azo form (-N=N-) and the hydrazone form (-NH-N=C-). researchgate.netrsc.org

This tautomerism is a type of proton transfer isomerization and the equilibrium between the two forms can be influenced by several factors, including the nature of the solvent, temperature, and the electronic properties of substituents on the aromatic rings. researchgate.netgoums.ac.ir The two tautomers often possess distinct colors and properties. researchgate.net For example, the hydrazone form is often favored in polar solvents due to stabilizing resonance delocalization and favorable electrostatic interactions. rsc.org

The presence of intramolecular hydrogen bonding can also play a significant role in determining the predominant tautomeric form. goums.ac.irmdpi.com In some azo dyes, the hydrazone form is stabilized by an intramolecular hydrogen bond, which can be influenced by the presence of other functional groups. goums.ac.ir Spectroscopic techniques such as NMR and FT-IR are instrumental in identifying the dominant tautomeric form in a given system. rsc.orggoums.ac.ir

Computational and Theoretical Investigations of N Morpholin 4 Yl Methanesulfonamide Architectures

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules. Methodologies such as Density Functional Theory (DFT) are routinely employed to predict a wide range of molecular attributes with high accuracy.

Density Functional Theory (DFT) for Electronic and Vibrational Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic and vibrational properties of molecules. This method, grounded in quantum mechanics, posits that the energy of a many-electron system can be determined from its electron density. This approach is computationally more tractable than traditional wave-function-based methods, making it suitable for a wide range of chemical systems.

In a typical DFT study, the electronic properties of a molecule like N-morpholin-4-yl-methanesulfonamide would be explored to understand its reactivity, stability, and spectroscopic characteristics. The calculations would yield key parameters such as the total energy, dipole moment, and the distribution of electronic charge.

Vibrational analysis using DFT allows for the prediction of infrared and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic positions, one can determine the frequencies and intensities of the vibrational modes of the molecule. This information is invaluable for the interpretation of experimental spectroscopic data and for the characterization of the molecule's structural features. However, specific DFT studies focused on the electronic and vibrational properties of this compound are not available in the current body of scientific literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gaps)

Frontier Molecular Orbital (FMO) theory is a crucial component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap generally implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

For this compound, an FMO analysis would provide insights into its potential reactivity in chemical reactions. The spatial distribution of the HOMO and LUMO would indicate the likely sites for nucleophilic and electrophilic attack, respectively. Despite the utility of this analysis, specific calculations of the HOMO-LUMO energy gap for this compound have not been reported in published research.

Analysis of Charge Distribution and Basicity

The distribution of electron density within a molecule is fundamental to its chemical behavior, influencing properties such as polarity, solubility, and reactivity. Computational methods, particularly those based on quantum mechanics, can provide a detailed picture of the charge distribution. This is often visualized using molecular electrostatic potential (MEP) maps, which show regions of positive and negative electrostatic potential on the electron density surface.

The basicity of a molecule, its ability to accept a proton, is directly related to the availability of lone pairs of electrons and regions of high negative charge. For this compound, the nitrogen atom of the morpholine (B109124) ring is expected to be the primary basic center. A computational analysis of the charge distribution would quantify the partial charges on each atom and could be used to predict the proton affinity and pKa value, providing a theoretical measure of its basicity. Such a study would be valuable for understanding its behavior in different chemical environments, but specific research on the charge distribution and a quantitative analysis of the basicity of this compound are currently absent from the scientific literature.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation studies provide a dynamic perspective on molecular behavior, complementing the static picture offered by quantum chemical calculations. These methods are essential for exploring the conformational flexibility and intermolecular interactions of molecules.

Conformational Energy Landscapes

The conformational energy landscape of a molecule describes the potential energy as a function of its three-dimensional structure. Molecules are not static entities but can adopt various shapes, or conformations, by rotation around single bonds. The relative energies of these conformations determine their populations at a given temperature.

For a flexible molecule like this compound, which contains a morpholine ring and a rotatable bond between the nitrogen and sulfur atoms, a study of its conformational energy landscape would be highly informative. Such an investigation would typically involve systematically varying the key dihedral angles and calculating the energy of each resulting conformation. This would reveal the most stable (lowest energy) conformations and the energy barriers between them. Understanding the preferred conformations is crucial as they can significantly influence the molecule's biological activity and physical properties. To date, no studies detailing the conformational energy landscape of this compound have been published.

Inter-atomic N-S Interactions and Stereoelectronic Effects

The nature of the bond between a nitrogen atom and a sulfur atom in sulfonamides is a subject of significant interest in chemistry. This bond is not a simple single bond and is influenced by various factors, including the electronegativity of the substituents and stereoelectronic effects. Stereoelectronic effects refer to the influence of the spatial arrangement of electrons in orbitals on the molecular structure and reactivity.

Structure-Based Drug Design Methodologies

Structure-based drug design (SBDD) leverages the three-dimensional structure of biological targets to design and identify novel drug candidates. nih.gov By analyzing the interactions between a ligand and its target protein, researchers can develop molecules with improved affinity and selectivity. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target, forming a stable complex. This method is instrumental in understanding the interactions that drive biological activity.

While specific docking studies on the parent this compound are not extensively documented in publicly available research, studies on derivatives containing the morpholine sulfonamide moiety provide valuable insights. For instance, in the design of carbonic anhydrase (CA) inhibitors, a series of 5-(sulfamoyl)thien-2-yl 1,3-oxazole derivatives were investigated. In one such derivative, the morpholineamide moiety was observed to orient towards the NH-groups of Trp5 and Asn67 within the active site of human carbonic anhydrase II (hCA II). nih.gov This interaction, along with others, was presumed to contribute to the favorable binding energy and potent inhibitory action of the compound against this enzyme isoform. nih.gov

In another study focusing on sulfonamide derivatives as inhibitors of Escherichia coli Dihydropteroate (B1496061) Synthase (DHPS), a key enzyme in folate synthesis, molecular docking was employed to understand binding modes. While not containing a morpholine group, this study highlights the typical interactions of sulfonamides. For example, the sulfonamide derivative 1C formed hydrogen bonds with Arg63 and Ser219 in the PABA binding pocket of DHPS, achieving a favorable binding energy. researchgate.net These types of interactions are likely to be important for the binding of this compound derivatives to their respective targets.

The table below summarizes the observed interactions for a related morpholine-containing compound.

| Compound Moiety | Target Protein | Interacting Residues | Interaction Type |

| Morpholineamide | hCA II | Trp5, Asn67 | Hydrogen Bonding |

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models help in predicting the activity of novel compounds and in optimizing lead structures.

Specific QSAR studies centered exclusively on this compound are not readily found in the literature. However, QSAR has been applied to broader classes of sulfonamide and morpholine derivatives to guide drug design. For example, in a study of novel morpholine-clubbed coumarinyl acetamide (B32628) and cinnamide derivatives, QSAR principles were implicitly used to understand the impact of different substituents on antimicrobial activity. researchgate.net The study noted that the lipophilicity (expressed as LogP) of the compounds, along with the electronic properties of the substituents (electron-donating or electron-withdrawing), played a significant role in their biological activity against various bacterial and fungal strains. researchgate.net For instance, cinnamide derivatives with higher lipophilicity generally showed better antifungal activity. researchgate.net

A hypothetical QSAR model for a series of this compound derivatives might look like the equation below, where activity is correlated with various molecular descriptors:

Biological Activity = c₀ + c₁ (Descriptor₁) + c₂ (Descriptor₂) + ...

The table below lists descriptors that are commonly used in QSAR studies and would be relevant for analyzing this compound derivatives.

| Descriptor Type | Examples | Potential Influence on Activity |

| Electronic | Dipole Moment, HOMO/LUMO energies | Governs electrostatic and covalent interactions with the target. |

| Steric | Molecular Volume, Surface Area | Influences the fit of the ligand into the binding pocket. |

| Hydrophobic | LogP | Affects membrane permeability and hydrophobic interactions with the target. |

| Topological | Connectivity Indices | Describes the branching and shape of the molecule. |

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov This method accelerates the identification of lead compounds for further development.

While a specific virtual screening campaign that identified this compound as a hit is not detailed in available research, the principles of virtual screening are broadly applicable. For instance, a fragment-based approach could be used where the this compound scaffold serves as a starting point. In one such example of fragment-based design for p38 MAPK inhibitors, a morpholine-containing fragment from the known inhibitor BIRB 796 was used to guide the design of new scaffolds. nih.gov The morpholine group was part of a larger fragment designed to interact with specific residues in the ATP binding site. nih.gov

Similarly, in the development of carbonic anhydrase inhibitors, initial hits from screening could be optimized. For example, a primary sulfonamide linked to a thiophene (B33073) moiety could be identified through screening, and then medicinal chemists might introduce a morpholineamide group to enhance properties like hydrophilicity or to provide a handle for further chemical modification. nih.gov

The process of virtual screening and lead identification for compounds related to this compound would typically follow the workflow presented below.

| Step | Description | Objective |

| 1. Library Preparation | A large database of chemical compounds is prepared for screening. | To have a diverse set of molecules to test computationally. |

| 2. Target-Based Screening | The library is docked into the 3D structure of the target protein. | To identify compounds that fit well into the binding site. |

| 3. Hit Prioritization | Compounds are ranked based on their predicted binding affinity and other properties. | To select a smaller, more manageable set of promising candidates. |

| 4. Lead Optimization | The identified hits are chemically modified to improve their potency and drug-like properties. The this compound moiety could be introduced at this stage. | To develop a preclinical drug candidate. |

Investigation of Biological Activities and Molecular Mechanisms

Antimicrobial and Antibacterial Spectrum of Activity

The morpholine (B109124) and sulfonamide moieties are recognized pharmacophores that contribute to antimicrobial effects. nih.govnih.govcore.ac.uk The morpholine ring is associated with antibacterial, antimycobacterial, and antifungal properties, while the sulfonamide group is a well-established component of numerous antimicrobial drugs. nih.govnih.govresearchgate.netresearchgate.net

Sulfonamides are known to function as bacteriostatic antibiotics. nih.gov Their primary mechanism of action involves the competitive inhibition of the dihydropteroate (B1496061) synthetase (DHPS) enzyme. nih.govnih.gov This enzyme is critical for bacteria as it catalyzes a key step in the synthesis of folic acid. nih.gov By acting as competitive antagonists to the enzyme's natural substrate, p-aminobenzoic acid (pABA), sulfonamides block the folate synthesis pathway. nih.govnih.gov This disruption is effective against microorganisms that must synthesize their own folic acid. nih.gov Studies on various sulfonamides and sulfones have confirmed that they are competitive inhibitors of DHPS, a mechanism foundational to their antibacterial activity. nih.gov

While some morpholine-containing sulfonamides may not exhibit strong intrinsic antimicrobial activity on their own, they can play a crucial role in modulating the efficacy of conventional antibiotics against drug-resistant bacterial strains. nih.govnih.gov Research on the related compound 4-(Phenylsulfonyl) morpholine demonstrated that while its own Minimum Inhibitory Concentration (MIC) was high (≥1024 µg/mL), it could significantly enhance the activity of aminoglycoside antibiotics against multidrug-resistant Gram-negative bacteria. nih.govnih.gov

This synergistic effect is particularly noteworthy in overcoming bacterial resistance. nih.govnih.gov For instance, when combined with 4-(Phenylsulfonyl) morpholine, the MIC of the antibiotic amikacin against a resistant strain of Pseudomonas aeruginosa was substantially reduced. nih.govnih.gov This indicates that such compounds can act as antibiotic modulators, potentially restoring the effectiveness of existing drugs against resistant pathogens. nih.gov

Modulatory Effect of 4-(Phenylsulfonyl) morpholine on Amikacin MIC Against P. aeruginosa

| Bacterial Strain | Amikacin MIC (µg/mL) | Amikacin + 4-(Phenylsulfonyl) morpholine (128 µg/mL) MIC (µg/mL) | Fold Reduction in MIC |

|---|---|---|---|

| P. aeruginosa 03 | 312.5 | 39.06 | 8-fold |

Anticancer and Antiproliferative Mechanisms

Morpholine-based sulfonamides have emerged as promising scaffolds in the development of novel anticancer agents. nih.govmdpi.com Various derivatives have demonstrated significant cytotoxic and antiproliferative activities across a range of human cancer cell lines through diverse and targeted molecular mechanisms. nih.govmdpi.comnih.gov

A key anticancer mechanism identified for a closely related morpholine derivative, N-(4-morpholinomethylene)ethanesulfonamide (MESA), is the induction of ferroptosis. nih.gov Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. mdpi.com MESA was found to induce this process in prostate and ovarian cancer cells. nih.gov

The mechanism is centered on the targeting of Nuclear factor erythroid 2-related factor 2 (NRF2), a key regulator of cellular antioxidant responses. nih.govmdpi.com Research has shown that MESA can directly bind to the NRF2 protein. nih.gov This interaction inhibits the Keap1-NRF2 signaling pathway, leading to a cascade of events that promote ferroptosis, including:

A significant increase in intracellular reactive oxygen species (ROS), malondialdehyde (MDA), and ferrous iron (Fe2+). nih.gov

Alterations in the expression of key ferroptosis-related proteins, such as GPX4 and SLC7A11. nih.gov

Targeting NRF2 to induce ferroptosis has become a promising strategy in cancer therapy, and MESA represents a potential small molecule drug candidate for treatments based on this mechanism. nih.govmdpi.com

In addition to inducing ferroptosis, N-(4-morpholinomethylene)ethanesulfonamide (MESA) causes proliferation inhibition and apoptosis in tumor cells. nih.gov This antiproliferative effect is a hallmark of many related morpholine and sulfonamide derivatives, which have been evaluated against a diverse panel of cancer cell lines. mdpi.comnih.govresearchgate.net These compounds have shown the ability to inhibit cell growth and, in many cases, induce apoptosis. mdpi.comnih.gov The broad-spectrum antiproliferative activity highlights the therapeutic potential of this chemical class. nih.govresearchgate.net

Antiproliferative Activity of Various Morpholine and Sulfonamide Derivatives

| Compound Class/Derivative | Cancer Cell Lines Tested | Observed Effect |

|---|---|---|

| N-(4-morpholinomethylene)ethanesulfonamide (MESA) | Prostate and Ovarian Cancer Cells | Induces ferroptosis and inhibits proliferation. nih.gov |

| m-(4-morpholino-1,3,5-triazin-2-yl)benzamides | HCT-116, MCF-7, HeLa, U-87 MG, A549 | Potent antiproliferative activities; can induce apoptosis. nih.gov |

| 2-morpholino-4-anilinoquinoline derivatives | HepG2 (Liver Cancer) | Potent cytotoxic activity and limitation of cell proliferation. nih.gov |

| 4-amino-N-(quinolin-8-yl)pyridine-3-sulfonamides | HCT-116 (Colon), MCF-7 (Breast), HeLa (Cervical) | Very high activity compared to cisplatin. mdpi.com |

| 6-morpholino-9-(styrylsulfonyl)-9H-purine | K562 (Leukemia) | Induces apoptosis. mdpi.com |

| Morpholine substituted quinazolines | A549 (Lung), MCF-7 (Breast), SHSY-5Y (Neuroblastoma) | Significant cytotoxic activity. nih.gov |

Another potential mechanism for the anticancer activity of sulfonamide-containing compounds is the disruption of microtubule dynamics. researchgate.net Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, motility, and structure. nih.gov Compounds that interfere with tubulin polymerization or depolymerization can arrest the cell cycle, typically in the G2/M phase, and ultimately lead to apoptosis. researchgate.net

While not directly demonstrated for N-morpholin-4-yl-methanesulfonamide, some novel sulfonamide derivatives have been identified as antimitotic agents that inhibit tubulin polymerization in vitro. researchgate.net Docking studies for some of these compounds suggest an interaction with the colchicine-binding site of tubulin. researchgate.net This mechanism represents a plausible pathway for the antiproliferative effects observed in structurally related anticancer agents. researchgate.net

Enzyme Inhibition Profiles

The interaction of this compound and its analogs with various enzymes is a key area of research to understand their therapeutic potential. The following subsections detail the inhibitory effects on carbonic anhydrases, tyrosinase, kinases, and lactoperoxidase.

For instance, a series of benzenesulfonamides incorporating pyrazole- and pyridazinecarboxamides demonstrated a wide range of inhibition constants (Kᵢ) against these isoforms. nih.gov One of the most potent inhibitors identified in this series, compound 10d , exhibited a Kᵢ of 6.2 nM against hCA I. nih.gov Generally, the inhibitory activities of these complex sulfonamides span from the nanomolar to the micromolar range, with some derivatives showing higher potency than the standard reference drug, Acetazolamide. nih.gov

Table 1: Inhibitory Activity of Selected Sulfonamide Derivatives against Carbonic Anhydrase Isoforms

| Compound | hCA I (Kᵢ nM) | hCA II (Kᵢ nM) | hCA IX (Kᵢ nM) | hCA XII (Kᵢ nM) |

|---|---|---|---|---|

| Acetazolamide | 250 | 12 | 25.8 | 5.7 |

| 4c | - | - | <25.8 | - |

| 5b | - | - | <25.8 | - |

| 10d | 6.2 | - | - | - |

| 15 | - | - | <25.8 | - |

Data represents a selection of compounds from a study on benzenesulfonamides incorporating pyrazole- and pyridazinecarboxamides and is intended to be illustrative of the inhibitory potential of the broader sulfonamide class. nih.gov

While direct kinetic studies on the tyrosinase inhibitory activity of this compound are not specified in the available literature, research on structurally related morpholine-bearing sulfonamides provides valuable insights. A study on a series of 4-((3,5-dichloro-2-[(halobenzyl)oxy]phenyl)sulfonyl)morpholines revealed potent tyrosinase inhibitory activity.

One compound from this series, 4-((3,5-dichloro-2-[(4-chlorobenzyl)oxy]phenyl)sulfonyl)morpholine , was found to inhibit the enzyme non-competitively, with an inhibition constant (Kᵢ) of 0.0025 µM. This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, thereby reducing the catalytic efficiency of the enzyme.

There is currently no publicly available research data detailing the inhibitory activity of this compound against the specific kinases Syk, Jnk, mTOR, or AXL.

Specific studies on the inhibition of lactoperoxidase by this compound have not been identified in the reviewed scientific literature.

Other Pharmacological Modulations

Beyond enzyme inhibition, the broader pharmacological effects of compounds containing the methanesulfonamide (B31651) moiety have been explored, particularly concerning their anti-inflammatory properties.

The anti-inflammatory potential of methanesulfonamide derivatives has been demonstrated in various studies, although specific data for this compound is limited. Research into a series of methanesulfonamide derivatives of 3,4-diaryl-2-imino-4-thiazolines has shown notable anti-inflammatory effects in a carrageenan-induced paw edema model in rats. nih.gov

One of the synthesized compounds, 2i , exhibited a 34.7% anti-inflammatory activity at a dose of 50 mg/kg, which was comparable to the standard anti-inflammatory drug phenylbutazone (37% activity at the same dose). nih.gov This suggests that the methanesulfonamide scaffold can be a key pharmacophore for developing new anti-inflammatory agents. Further investigations into other alpha-substituted p-(methanesulfonyl)phenylpropenamides have also revealed significant anti-inflammatory activity.

Table 2: Anti-inflammatory Activity of a Selected Methanesulfonamide Derivative

| Compound | Dose (mg/kg) | Anti-inflammatory Activity (%) | Reference Drug | Reference Drug Activity (%) |

|---|---|---|---|---|

| 2i | 50 | 34.7 | Phenylbutazone | 37 |

Data from a study on methanesulfonamide derivatives of 3,4-diaryl-2-imino-4-thiazolines in a carrageenan-induced paw edema model. nih.gov

Antifungal and Antimycobacterial Activities

The morpholine ring is a key feature in some antimicrobial agents. Research into 4-(morpholin-4-yl)benzohydrazide derivatives, which combine a morpholine ring with a hydrazide skeleton, has indicated that these compounds possess antibacterial, antimycobacterial, and antifungal properties researchgate.net. The rationale behind synthesizing these hydrazide derivatives was to potentially increase their intracellular concentration, thereby addressing issues of drug resistance that can arise from decreased drug accumulation within the microbial cell researchgate.net.

Similarly, various sulfonamide derivatives have demonstrated notable antifungal activity. Studies on arylsulfonamides have identified compounds with fungistatic and even fungicidal effects against different Candida species, which are common causes of fungal infections in humans nih.gov. For instance, certain amine derivatives of N-(4-sulfamoylbenzyl)biphenyl-4-carboxamide have shown fungicidal potential against Candida glabrata nih.govresearchgate.net.

In the context of antimycobacterial activity, sulfonyl hydrazones are being explored as promising scaffolds for the development of new drugs against Mycobacterium tuberculosis. These compounds are thought to overcome some of the resistance mechanisms that bacteria have developed against existing treatments mdpi.com. Furthermore, novel oxazolidinone derivatives have shown potent efficacy against both the standard H37Rv strain and clinical isolates of Mycobacterium, with some compounds exhibiting significantly lower minimum inhibitory concentrations (MIC) than the existing drug linezolid nih.gov.

Table 1: Antifungal and Antimycobacterial Activity of Selected Morpholine and Sulfonamide Derivatives

| Compound/Derivative Class | Target Organism | Observed Activity | Reference |

| 4-(morpholin-4-yl)benzohydrazide derivatives | Bacteria, Mycobacteria, Fungi | Antimicrobial activity | researchgate.net |

| Arylsulfonamides | Candida spp. | Fungistatic and fungicidal effects | nih.gov |

| Sulfonyl hydrazones | Mycobacterium tuberculosis | Potential to overcome drug resistance | mdpi.com |

| Novel oxazolidinones | Mycobacterium spp. | Potent efficacy, lower MIC than linezolid | nih.gov |

Antiviral Efficacy

Information regarding the specific antiviral efficacy of this compound is not available in the current body of research. The development of antiviral therapeutics is a complex field that involves enhancing the physicochemical properties and efficacy of drugs through various modification strategies. These can include the use of liposomes, cocrystals, solid dispersions, and nanoparticle drug delivery systems to improve target selectivity and aqueous solubility.

Interactions with Neurotransmitter Systems

There is currently no specific data on the interactions of this compound with neurotransmitter systems.

Antioxidant Activity

While direct antioxidant studies on this compound are lacking, a related synthetic biguanide, N-[imino(4-morpholyl)methyl]guanidine (IMMG), has been investigated for its antioxidant properties. In a study on rats with toxic hepatitis, administration of IMMG was associated with a decrease in the intensity of free radical oxidation. The compound was observed to increase the activities of the antioxidant enzymes superoxide dismutase and catalase in the liver, suggesting that its hepatoprotective effects are linked to its antioxidant activity nih.gov.

Table 2: Antioxidant Activity of a Related Morpholine Derivative

| Compound | Model System | Key Findings | Reference |

| N-[imino(4-morpholyl)methyl]guanidine (IMMG) | Rats with toxic hepatitis | Increased superoxide dismutase and catalase activities, reduced free radical oxidation | nih.gov |

Urease Inhibitory Activity

The inhibition of the urease enzyme is a key strategy for treating infections caused by urease-producing bacteria, such as Helicobacter pylori. A variety of morpholine derivatives have been investigated for their urease inhibitory potential. For example, novel 2-[(6-morpholin-4-ylpyridin-3-yl)amino]-N'-(4-oxo-3-phenyl-1,3-thiazolidin-2-lidene)acetohydrazide has demonstrated excellent inhibition of the urease enzyme with a low IC50 value researchgate.net. The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.

Furthermore, some sulfonamide-based derivatives have also been evaluated for their urease inhibitory activity. Certain 4-((3-arylthiazolo[3,4-d]isoxazol-5-yl)amino)benzene sulfonamide derivatives have shown significant percentage inhibition against the urease enzyme researchgate.net.

Structure Activity Relationship Sar and Derivative Optimization

Systematic Structural Modifications and Their Biological Impact

The biological profile of derivatives based on the N-morpholin-4-yl-methanesulfonamide scaffold is profoundly influenced by structural alterations at various positions. These modifications allow for the fine-tuning of the compound's interaction with its biological target, leading to enhanced potency and selectivity.

For instance, in many kinase inhibitor series, the introduction of specific substituents on the aniline (B41778) ring can lead to crucial interactions with the ATP-binding pocket of the target kinase. Small, electron-withdrawing groups can enhance binding affinity through favorable electrostatic interactions, while bulkier groups might provide additional van der Waals contacts or improve selectivity by exploiting unique features of the target's binding site. mdpi.com The unexpected influence of aryl substituents on the reaction behavior and, by extension, the biological activity of N-aryl-3-oxobutanamides underscores the importance of this moiety in directing molecular interactions. researchgate.net

Table 1: Illustrative Impact of Aryl Substituents on Kinase Inhibitory Activity of a Hypothetical N-Aryl-N'-morpholin-4-yl-methanesulfonamide Series

| Compound ID | Aryl Substituent (R) | Target Kinase IC₅₀ (nM) |

| 1a | -H | 150 |

| 1b | 4-Fluoro | 75 |

| 1c | 4-Chloro | 60 |

| 1d | 4-Methyl | 120 |

| 1e | 4-Methoxy | 200 |

| 1f | 3,4-Dichloro | 45 |

Note: The data in this table is hypothetical and for illustrative purposes only, based on general trends observed in related kinase inhibitor series. It does not represent actual experimental data for this compound derivatives.

As depicted in the hypothetical data in Table 1, halogen substitution at the para-position of the aryl ring often leads to an increase in potency, a common trend observed in many kinase inhibitors. This can be attributed to the formation of specific halogen bonds or favorable electronic effects. Conversely, electron-donating groups like methoxy (B1213986) might decrease activity, potentially due to unfavorable steric or electronic interactions within the binding site.

In various inhibitor classes, modifying the linker has been a successful strategy to improve potency and pharmacokinetic properties. For example, replacing a simple alkyl chain with a more rigid or functionalized linker can orient the key binding motifs more effectively. The introduction of groups capable of forming hydrogen bonds within the linker can also lead to additional interactions with the target protein, enhancing affinity.

The morpholine (B109124) ring itself is a privileged scaffold in medicinal chemistry, often contributing to improved aqueous solubility and metabolic stability. researchgate.netresearchgate.net However, substitutions on the morpholine ring can further modulate the compound's properties. Introducing substituents on the carbon atoms of the morpholine ring can alter its conformation and steric profile, which can be exploited to enhance selectivity for a particular biological target. brieflands.com

For example, in the context of PI3K inhibitors, the replacement of a morpholine with a substituted piperazine (B1678402) significantly impacted isoform selectivity, highlighting the sensitivity of the target to changes in this region. The morpholine oxygen atom is often a key hydrogen bond acceptor, and its positioning is crucial for potent activity. researchgate.net Therefore, substitutions on the morpholine ring must be carefully considered to maintain or enhance this critical interaction while potentially introducing new, favorable contacts.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping is a powerful strategy in drug discovery that involves replacing the core molecular framework of a known active compound with a structurally different scaffold, while preserving the key pharmacophoric features. This approach can lead to the discovery of novel chemotypes with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position.

For this compound derivatives, scaffold hopping could involve replacing the central methanesulfonamide (B31651) group with other moieties that can maintain a similar spatial arrangement of the morpholine and aryl/heteroaryl groups. Examples of potential replacements could include reversed sulfonamides, amides, or various five- or six-membered heterocyclic rings.

Bioisosteric replacement is a related concept that involves substituting an atom or a group of atoms with another that has similar physical or chemical properties, leading to a molecule with similar biological activity. For the morpholine moiety, several bioisosteres have been explored, including piperazine, thiomorpholine, and various spiro-building blocks like oxetane. The choice of a bioisostere can have a profound impact on the compound's metabolic stability, lipophilicity, and target engagement. For instance, replacing the morpholine oxygen with a sulfur atom (thiomorpholine) can alter the hydrogen bonding capacity and lipophilicity of the molecule.

Table 2: Potential Bioisosteric Replacements for the Morpholine Ring and Their Rationale

| Original Moiety | Bioisosteric Replacement | Rationale for Replacement |

| Morpholine | Piperazine | Introduces a basic nitrogen, potentially altering solubility and allowing for further substitution. |

| Morpholine | Thiomorpholine | Modifies hydrogen bonding capacity and lipophilicity. |

| Morpholine | Oxetane | Can improve metabolic stability and reduce lipophilicity. |

| Morpholine | 1,4-Dioxane | Removes the basic nitrogen, which can impact pharmacokinetics and off-target effects. |

Note: This table provides examples of potential bioisosteric replacements and the general rationale for their use in drug design.

Design Principles for Enhanced Efficacy and Selectivity

The design of more efficacious and selective derivatives of this compound is guided by a combination of SAR data, computational modeling, and an understanding of the target's three-dimensional structure. The ultimate goal is to maximize interactions with the desired biological target while minimizing off-target effects.

Key design principles include:

Structure-Based Design: When the crystal structure of the target protein is available, it can be used to guide the design of new derivatives. Docking studies can predict how a modified compound will bind to the target, allowing for the rational design of substitutions that enhance affinity and selectivity.

Selectivity Pockets: Exploiting differences in the amino acid residues of the binding sites of related proteins is a common strategy to achieve selectivity. By designing substituents that can interact with unique residues in the target of interest, it is possible to create highly selective inhibitors.

Physicochemical Properties: Optimizing properties such as solubility, lipophilicity, and metabolic stability is crucial for developing a successful drug candidate. The morpholine ring itself often imparts favorable physicochemical properties, and further modifications should aim to maintain or improve this profile. researchgate.net

Minimizing Off-Target Activity: Computational and experimental screening against a panel of related targets can help to identify and mitigate potential off-target effects early in the drug discovery process.

By systematically applying these principles, medicinal chemists can navigate the complex landscape of SAR to develop optimized this compound derivatives with enhanced therapeutic potential.

Future Research Directions and Translational Perspectives

Exploration of Novel Biological Targets

The unique combination of a morpholine (B109124) ring and a methanesulfonamide (B31651) linker in N-morpholin-4-yl-methanesulfonamide suggests several plausible biological targets that warrant investigation. The morpholine moiety is a common feature in many kinase inhibitors, where it often forms critical hydrogen bonds with the hinge region of the kinase ATP-binding site. nih.govresearchgate.net For instance, derivatives of morpholino-pyrimidine have been developed as potent inhibitors of the Phosphatidylinositol-3 kinase (PI3K) pathway, which is frequently dysregulated in human cancers. researchgate.net Future research could, therefore, investigate the inhibitory activity of this compound against a panel of protein kinases implicated in oncogenesis.

Furthermore, compounds containing sulfonamide groups have been identified as inhibitors of various enzymes, including tyrosinase, which is involved in melanin (B1238610) biosynthesis. researchgate.net The biological activities of thiourea (B124793) derivatives, which share some structural similarities with sulfonamides, include anticancer, antifungal, and antibacterial properties, often mediated through coordination with metal ions in enzymes. researchgate.net This suggests that this compound could be screened for activity against a wide range of metalloenzymes or other targets where the sulfonamide group can act as a key interacting moiety. The ability of the morpholine nucleus to modulate pharmacokinetic properties could make it a valuable component in developing leads with diverse therapeutic applications. nih.gov

Integration of Advanced Computational and Experimental Approaches

To efficiently guide the exploration of this compound's therapeutic potential, a synergistic approach combining computational modeling and experimental validation is essential. nih.govresearchgate.net Computational techniques such as molecular docking and Density Functional Theory (DFT) can provide significant insights into the molecule's behavior and interactions at a molecular level. nih.govresearchgate.net

Molecular docking studies can be employed to predict the binding affinity and orientation of this compound within the active sites of potential biological targets, such as kinases or tyrosinase. researchgate.netresearchgate.net These in silico simulations can help prioritize which biological targets to pursue experimentally, saving time and resources. For example, computational studies on other sulfonamide-containing molecules have successfully predicted their binding modes and have been consistent with experimental results. researchgate.netmdpi.com

Following computational predictions, experimental validation is crucial. nih.govresearchgate.net This involves synthesizing the compound and testing its activity in biochemical and cell-based assays against the prioritized targets. Techniques like 1H and 13C NMR, mass spectrometry, and X-ray crystallography can confirm the structure and purity of the synthesized compound. researchgate.netnih.gov Should the compound show promising activity, further in vitro experiments would be necessary to confirm its mechanism of action and biological effects. nih.gov This integrated cycle of computational prediction and experimental feedback is a powerful strategy for accelerating drug discovery. nuvisan.com

Potential for Lead Optimization and Preclinical Development

A lead compound identified from initial screening rarely possesses all the desired properties for a drug candidate and must undergo a process of lead optimization. patsnap.com this compound, should it show promising biological activity, serves as a valuable starting point for such optimization. The goal of this phase is to systematically modify the molecule's structure to enhance its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). patsnap.comnih.gov

The structure-activity relationship (SAR) is central to lead optimization. nih.govnih.gov By making systematic chemical modifications to the this compound scaffold, researchers can understand how different parts of the molecule contribute to its biological activity. For instance, the morpholine ring is often incorporated into molecules to improve water solubility and other ADME properties. nih.gov Modifications could involve replacing the morpholine with other heterocyclic systems to fine-tune these characteristics. Similarly, the methanesulfonamide linker could be replaced with other groups like ureas or amides to explore improvements in potency. nih.gov

The following table outlines potential strategies for the lead optimization of this compound, based on established medicinal chemistry principles.

| Molecular Moiety | Proposed Modification | Potential Outcome | Rationale |

| Morpholine Ring | Bioisosteric replacement (e.g., thiomorpholine, piperidine) | Altered solubility, metabolic stability, and target binding affinity | To explore the impact on ADMET properties and probe the binding pocket for different interactions. nih.gov |

| Methanesulfonamide Linker | Replacement with alternative linkers (e.g., urea, amide, reverse sulfonamide) | Modified binding affinity, cellular potency, and hydrogen bonding capacity | To establish a robust structure-activity relationship (SAR) and improve target engagement. nih.gov |

| Hypothetical Aromatic Group | Introduction of an aromatic ring system attached to the sulfonamide | Provide a scaffold for further functionalization | To introduce substituents that can form additional interactions with the target protein, potentially increasing potency and selectivity. researchgate.net |

| Substituents on an Aromatic Group | Addition of electron-withdrawing or electron-donating groups | Enhanced target binding, selectivity, and pharmacokinetic properties | To probe the electronic requirements of the target's binding site and modulate the molecule's overall properties. researchgate.net |

This table is interactive and can be sorted by column.

Successful lead optimization aims to produce a preclinical candidate with a desirable balance of efficacy, selectivity, and drug-like properties, paving the way for formal preclinical studies. nuvisan.com This involves scaling up the synthesis of the optimized compound and conducting more extensive in vitro and in vivo evaluations to build a comprehensive profile before considering clinical development.

Q & A

Q. What crystallographic software tools are recommended for resolving disordered morpholine ring conformations?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.